3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core. The tert-butyl and dichlorophenyl groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-1-(3,4-dichlorophenyl)-2-azabicyclo[3.1.0]hexane
- 3-Tert-butyl-1-(3,4-dichlorophenyl)-4-azabicyclo[3.1.0]hexane
Uniqueness
3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
923567-57-1 |
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Molecular Formula |
C15H19Cl2N |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
3-tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19Cl2N/c1-14(2,3)18-8-11-7-15(11,9-18)10-4-5-12(16)13(17)6-10/h4-6,11H,7-9H2,1-3H3 |
InChI Key |
HUWILRCAXKHYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CC2(C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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